1H-benzimidazol-2-yl(oxo)acetic acid
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Overview
Description
2-(1H-Benzo[d]imidazol-2-yl)-2-oxoacetic acid is a heterocyclic compound featuring a benzimidazole ring fused with an oxoacetic acid moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: Another method includes the nucleophilic substitution of 2,6-bis(1H-benzimidazol-2-yl)pyridine with appropriate reagents to introduce the oxoacetic acid functionality.
Industrial Production Methods: Industrial production often involves optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Types of Reactions:
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzimidazole ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of benzimidazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. For instance, as an anticancer agent, it inhibits the epidermal growth factor receptor tyrosine kinase, disrupting cell signaling pathways involved in cell growth and survival . The benzimidazole ring plays a crucial role in binding to the active site of the enzyme, thereby inhibiting its activity.
Comparison with Similar Compounds
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: Known for its inhibitory activity against casein kinase 1 delta and epsilon.
2-Phenyl substituted Benzimidazole derivatives: Studied for their antitumor properties.
4-(1H-benzo[d]imidazol-2-yl)aniline: Explored for its antimicrobial activities.
Uniqueness: 2-(1H-Benzo[d]imidazol-2-yl)-2-oxoacetic acid is unique due to its oxoacetic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H6N2O3 |
---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C9H6N2O3/c12-7(9(13)14)8-10-5-3-1-2-4-6(5)11-8/h1-4H,(H,10,11)(H,13,14) |
InChI Key |
UKQJEQZOFFQAQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=O)C(=O)O |
Origin of Product |
United States |
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